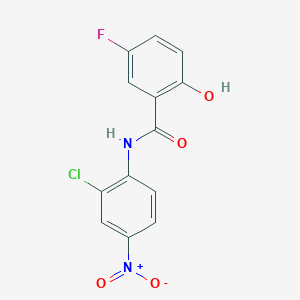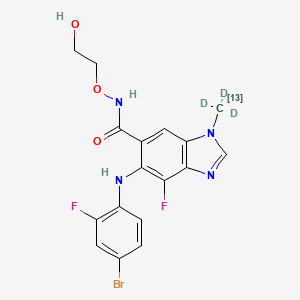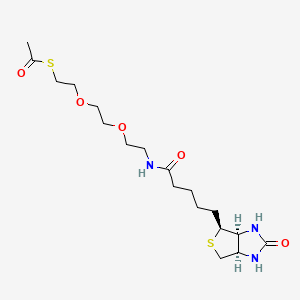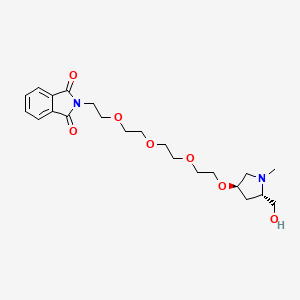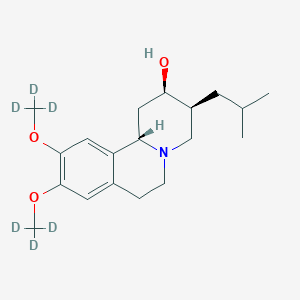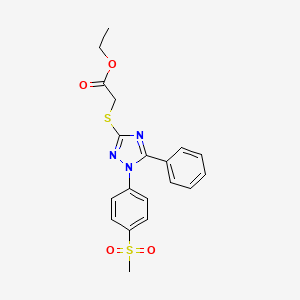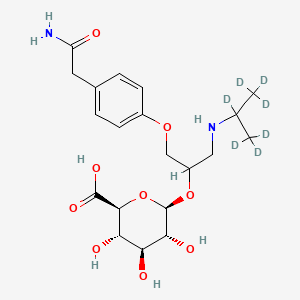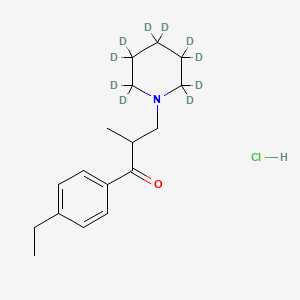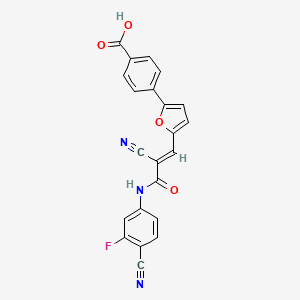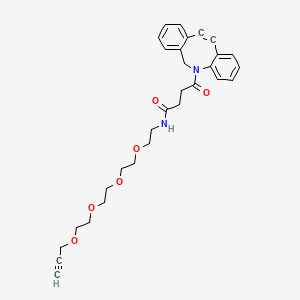
Vim-2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vim-2-IN-1 is a compound known for its antibacterial properties, specifically as an inhibitor of beta-lactamase enzymes. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics such as penicillins, cephalosporins, and carbapenems. This compound targets metallo-beta-lactamases, including Verona integron-encoded metallo-beta-lactamase (VIM-2), German imipenemase-1 (GIM-1), and New Delhi metallo-beta-lactamase (NDM-1), making it a valuable compound in combating antibiotic resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vim-2-IN-1 involves the preparation of a triazole-based inhibitor. The synthetic route typically includes the following steps:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of functional groups: Various functional groups are introduced to enhance the inhibitory activity against beta-lactamases.
Purification: The compound is purified using techniques such as chromatography to obtain a high-purity product
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the cycloaddition reaction and subsequent functionalization steps.
Purification and crystallization: The product is purified and crystallized to achieve the desired purity levels.
Quality control: Rigorous quality control measures are implemented to ensure consistency and efficacy of the final product
Analyse Chemischer Reaktionen
Types of Reactions
Vim-2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the triazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various halides, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against beta-lactamases .
Wissenschaftliche Forschungsanwendungen
Vim-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of metallo-beta-lactamases.
Biology: Investigated for its potential to combat bacterial infections by inhibiting beta-lactamase enzymes.
Medicine: Explored as a potential therapeutic agent to treat infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibacterial agents and formulations
Wirkmechanismus
Vim-2-IN-1 exerts its effects by binding to the active site of metallo-beta-lactamases, thereby inhibiting their activity. The compound interacts with the zinc ions present in the active site, preventing the hydrolysis of beta-lactam antibiotics. This inhibition restores the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NDM-1 inhibitors: Compounds that inhibit New Delhi metallo-beta-lactamase-1.
GIM-1 inhibitors: Compounds that inhibit German imipenemase-1.
IMP-type inhibitors: Compounds that inhibit IMP-type metallo-beta-lactamases
Uniqueness
Vim-2-IN-1 is unique due to its moderate inhibitory activity against multiple metallo-beta-lactamases, including VIM-2, GIM-1, and NDM-1. This broad-spectrum activity makes it a valuable compound in the fight against antibiotic resistance .
Eigenschaften
Molekularformel |
C12H13IN4O4S |
|---|---|
Molekulargewicht |
436.23 g/mol |
IUPAC-Name |
[5-[[(4-iodophenyl)sulfonylamino]methyl]-2H-triazol-4-yl]methyl acetate |
InChI |
InChI=1S/C12H13IN4O4S/c1-8(18)21-7-12-11(15-17-16-12)6-14-22(19,20)10-4-2-9(13)3-5-10/h2-5,14H,6-7H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
XYPUWRGAZUOXMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=NNN=C1CNS(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


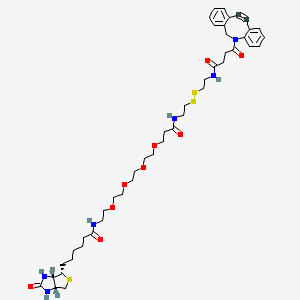
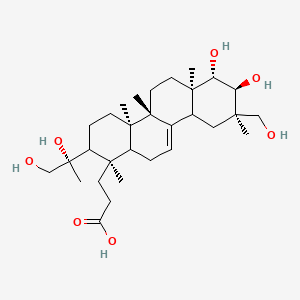
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
